2-Ethynyl-4-methyl-phenol
Overview
Description
2-Ethynyl-4-methyl-phenol is an organic compound with the molecular formula C9H8O It is a derivative of phenol, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynyl-4-methyl-phenol can be synthesized through several methods. One common approach involves the reaction of 2-iodo-4-methylphenol with trimethylsilylacetylene in the presence of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and copper(I) iodide. The reaction is typically carried out in tetrahydrofuran at room temperature for about three hours. The resulting product is then treated with N,N,N-tributylbutan-1-aminium fluoride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions is common in the large-scale production of similar compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-methyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-ethynyl-4-methylquinone.
Reduction: Formation of 2-ethyl-4-methylphenol.
Substitution: Formation of halogenated derivatives like 2-ethynyl-4-methyl-6-bromophenol.
Scientific Research Applications
2-Ethynyl-4-methyl-phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methyl-phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Ethynylphenol: Lacks the methyl group at the fourth position.
4-Methylphenol (p-Cresol): Lacks the ethynyl group.
2-Methylphenol (o-Cresol): Lacks the ethynyl group and has the methyl group at the second position.
Uniqueness: 2-Ethynyl-4-methyl-phenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
2-ethynyl-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6,10H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIBPZOCPTYZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440621 | |
Record name | 2-ethynyl-4-methyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183589-14-2 | |
Record name | 2-ethynyl-4-methyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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